N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide” consists of a cyclohexene ring attached to a carboxamide group and a benzyl group that is further attached to a thiophene ring. The exact structural details would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the literature. Its molecular formula is C18H19NOS and it has a molecular weight of 297.42. Further analysis would be required to determine properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide has been studied for its potential use in the treatment of various neurological and psychiatric disorders, including anxiety, depression, epilepsy, and insomnia. This compound has also been shown to have analgesic properties and may be useful in the treatment of pain.
Mechanism of Action
N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide acts as a selective agonist for the GABAC receptor, which is a subtype of the GABA receptor. GABA is the main inhibitory neurotransmitter in the central nervous system and is involved in the regulation of neuronal excitability. Activation of the GABAC receptor by this compound leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. This compound also has analgesic properties and may be useful in the treatment of pain. This compound has been shown to have a low potential for tolerance and dependence, which may make it a safer alternative to other GABAergic drugs.
Advantages and Limitations for Lab Experiments
N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the GABAC receptor. This compound also has a low potential for tolerance and dependence, which may make it a safer alternative to other GABAergic drugs. However, this compound has a short half-life and may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide. One area of interest is the development of more potent and selective GABAC agonists. Another area of interest is the investigation of the potential use of this compound in the treatment of pain and other neurological disorders. Additionally, the effects of long-term this compound use on tolerance and dependence should be studied further.
Synthesis Methods
N-(2-(thiophen-3-yl)benzyl)cyclohex-3-enecarboxamide can be synthesized through a multi-step process involving the reaction of 3-thiophene carboxylic acid with benzyl chloride followed by reduction with lithium aluminum hydride. The resulting intermediate is then reacted with cyclohexene-3-carboxylic acid to yield this compound. The purity of this compound can be improved through recrystallization and column chromatography.
properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c20-18(14-6-2-1-3-7-14)19-12-15-8-4-5-9-17(15)16-10-11-21-13-16/h1-2,4-5,8-11,13-14H,3,6-7,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYFJISQMOSKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.